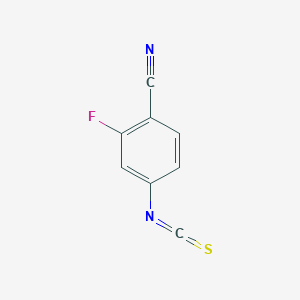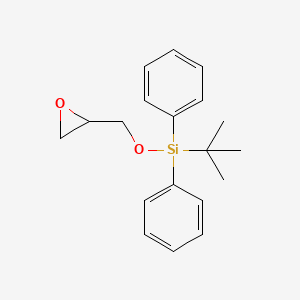
3-Chloro-5-isothiocyanatopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-isothiocyanatopyridine is an organic compound belonging to the class of isothiocyanates. It is characterized by the presence of a chlorine atom at the third position and an isothiocyanate group at the fifth position of a pyridine ring. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, medicinal chemistry, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-isothiocyanatopyridine typically involves the reaction of 3-chloro-5-aminopyridine with thiophosgene or other thiocarbonyl transfer reagents. One common method is the one-pot preparation involving aqueous iron (III) chloride-mediated desulfurization of a dithiocarbamate salt generated in situ by treating the amine with carbon disulfide in the presence of a base such as DABCO or sodium hydride .
Industrial Production Methods: Industrial production methods for this compound often utilize scalable processes that ensure high yield and purity. These methods may involve continuous flow reactors and optimized reaction conditions to minimize by-products and enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloro-5-isothiocyanatopyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles, leading to the formation of thiourea derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Addition Reactions: Reagents such as primary and secondary amines are frequently used.
Major Products:
Substitution Reactions: Products include substituted pyridines where the chlorine atom is replaced by the nucleophile.
Addition Reactions: Products include thiourea derivatives formed by the addition of nucleophiles to the isothiocyanate group.
Applications De Recherche Scientifique
3-Chloro-5-isothiocyanatopyridine has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of agrochemicals and as a precursor for the synthesis of functional materials.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-isothiocyanatopyridine involves its interaction with nucleophilic sites in biological molecules. The isothiocyanate group can form covalent bonds with nucleophilic amino acid residues in proteins, leading to the modification of protein function. This interaction can affect various molecular targets and pathways, contributing to the compound’s biological activities.
Comparaison Avec Des Composés Similaires
3-Chloro-5-methylphenylcarbamate: Another compound with similar structural features but different functional groups.
3-Chloropyridine: A simpler analogue lacking the isothiocyanate group.
Uniqueness: 3-Chloro-5-isothiocyanatopyridine is unique due to the presence of both a chlorine atom and an isothiocyanate group on the pyridine ring. This combination imparts distinct reactivity and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C6H3ClN2S |
|---|---|
Poids moléculaire |
170.62 g/mol |
Nom IUPAC |
3-chloro-5-isothiocyanatopyridine |
InChI |
InChI=1S/C6H3ClN2S/c7-5-1-6(9-4-10)3-8-2-5/h1-3H |
Clé InChI |
OSTLEJKIHWPSLV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC=C1Cl)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B13698755.png)

![5-[2-(Trifluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13698766.png)


![2-Boc-2,4-diazabicyclo[3.1.0]hexan-3-one](/img/structure/B13698776.png)




![8-(4-Chlorophenyl)-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13698808.png)


